3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyazetidinyl group, and a benzaldehyde moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
3-Chloro-4-(3-hydroxyazetidin-1-yl)benzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
This combination of functional groups makes it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C10H10ClNO2 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
AUUVTVXUSFVEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C=O)Cl)O |
Origin of Product |
United States |
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